molecular formula C15H18N6O2 B2488044 N6-(2-methoxyethyl)-N4-(4-methoxyphenyl)-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine CAS No. 1105224-21-2

N6-(2-methoxyethyl)-N4-(4-methoxyphenyl)-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine

Cat. No.: B2488044
CAS No.: 1105224-21-2
M. Wt: 314.349
InChI Key: YLFKAPYYQSOAEP-UHFFFAOYSA-N
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Description

N6-(2-methoxyethyl)-N4-(4-methoxyphenyl)-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine is a complex organic compound that belongs to the class of pyrazolo[3,4-d]pyrimidines This compound is characterized by its unique structure, which includes methoxyethyl and methoxyphenyl groups attached to a pyrazolo[3,4-d]pyrimidine core

Mechanism of Action

Target of Action

Similar compounds have been reported to exhibit antibacterial and antifungal activity .

Biochemical Pathways

Based on its reported antibacterial and antifungal activity , it can be inferred that it may interfere with essential biochemical pathways in these microorganisms.

Result of Action

Given its reported antibacterial and antifungal activity , it can be inferred that it may inhibit the growth of these microorganisms, potentially leading to their death.

Preparation Methods

The synthesis of N6-(2-methoxyethyl)-N4-(4-methoxyphenyl)-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the pyrazolo[3,4-d]pyrimidine core: This step involves the cyclization of appropriate precursors under controlled conditions.

    Introduction of the methoxyethyl group: This is achieved through nucleophilic substitution reactions using suitable reagents.

    Attachment of the methoxyphenyl group: This step often involves palladium-catalyzed cross-coupling reactions, such as Suzuki-Miyaura coupling, to introduce the methoxyphenyl moiety.

Industrial production methods may involve optimization of these synthetic routes to enhance yield and purity while minimizing costs and environmental impact.

Chemical Reactions Analysis

N6-(2-methoxyethyl)-N4-(4-methoxyphenyl)-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride, resulting in the formation of reduced derivatives.

    Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule, altering its properties.

Common reagents used in these reactions include palladium catalysts, sodium borohydride, and various nucleophiles. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

N6-(2-methoxyethyl)-N4-(4-methoxyphenyl)-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine has a wide range of scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: This compound is studied for its potential biological activities, including enzyme inhibition and receptor modulation.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and inflammatory disorders.

    Industry: It is used in the development of advanced materials and as a precursor in the synthesis of specialty chemicals.

Comparison with Similar Compounds

N6-(2-methoxyethyl)-N4-(4-methoxyphenyl)-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine can be compared with other pyrazolo[3,4-d]pyrimidine derivatives, such as:

The uniqueness of this compound lies in its specific substituents and the resulting properties, making it a valuable compound for various research and industrial applications.

Properties

IUPAC Name

6-N-(2-methoxyethyl)-4-N-(4-methoxyphenyl)-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H18N6O2/c1-22-8-7-16-15-19-13(12-9-17-21-14(12)20-15)18-10-3-5-11(23-2)6-4-10/h3-6,9H,7-8H2,1-2H3,(H3,16,17,18,19,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YLFKAPYYQSOAEP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCCNC1=NC2=C(C=NN2)C(=N1)NC3=CC=C(C=C3)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H18N6O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

314.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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